

# Application Notes and Protocols for ON 108600 in Cell Culture Experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ON 108600

Cat. No.: B15542653

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**ON 108600** is a potent multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1).[1] It has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models, including those resistant to conventional chemotherapy.[2][3] **ON 108600** effectively suppresses cancer cell growth, inhibits colony and mammosphere formation, and induces G2/M cell cycle arrest and apoptosis.[4][5] These effects are mediated through the simultaneous inhibition of multiple signaling pathways crucial for cancer cell proliferation and survival, most notably the Wnt/ $\beta$ -catenin signaling pathway.[1][4]

These application notes provide detailed protocols for the preparation and use of **ON 108600** in various cell culture experiments, enabling researchers to effectively investigate its therapeutic potential.

## Data Presentation

Table 1: Summary of Quantitative Data for **ON 108600**

Parameter	Value	Cell Line(s)	Reference(s)
IC <sub>50</sub> (Kinase Inhibition)			
CK2α1	0.050 μM	N/A	[1]
CK2α2	0.005 μM	N/A	[1]
TNIK	0.005 μM	N/A	[1]
DYRK1A	0.016 μM	N/A	[1]
DYRK1B	0.007 μM	N/A	[1]
DYRK2	0.028 μM	N/A	[1]
Effective Concentration (Cell-based assays)			
Inhibition of TNBC cell growth (GI <sub>50</sub> )	Varies by cell line	MDA-MB-231, BT-20	[6]
Induction of G2/M arrest	0.5 μM	CTG1883 TNBC organoids	[4]
Induction of apoptosis (PARP cleavage)	Increasing doses (24-48h)	MDA-MB-231, TNBC PDX organoids	[4]
Inhibition of colony formation	Increasing concentrations (72h)	Paclitaxel-resistant MDA-MB-231	[6]
Inhibition of mammosphere formation	Not specified	MDA-MB-231, Hs578T	[5]

## Experimental Protocols

### Preparation of ON 108600 Stock Solution

Objective: To prepare a concentrated stock solution of **ON 108600** for use in cell culture experiments.

#### Materials:

- **ON 108600** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

#### Protocol:

- Based on the molecular weight of **ON 108600** (537.38 g/mol), calculate the amount of powder required to prepare a 10 mM stock solution in DMSO.
- Aseptically weigh the calculated amount of **ON 108600** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
- Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C may aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

## Cell Viability Assay (MTT Assay)

Objective: To determine the effect of **ON 108600** on the viability and proliferation of cancer cells.

#### Materials:

- TNBC cell lines (e.g., MDA-MB-231, BT-20, Hs578T)
- Complete cell culture medium (specific to each cell line)
- **ON 108600** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Prepare serial dilutions of **ON 108600** in complete medium from the 10 mM stock solution. A suggested starting range of final concentrations is 0.01  $\mu$ M to 10  $\mu$ M.
- Remove the medium from the wells and add 100  $\mu$ L of the diluted **ON 108600** solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
- Incubate the plate for 24, 48, or 72 hours.
- After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well.
- Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by **ON 108600**.

Materials:

- TNBC cell lines
- Complete cell culture medium
- **ON 108600** stock solution
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed cells in 6-well plates at a density of  $2 \times 10^5$  cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **ON 108600** (e.g., 0.1  $\mu\text{M}$ , 0.5  $\mu\text{M}$ , 1  $\mu\text{M}$ ) for 24 or 48 hours. Include a vehicle control.
- After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or a brief incubation with trypsin-EDTA.
- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu\text{L}$  of the cell suspension to a new tube.
- Add 5  $\mu\text{L}$  of Annexin V-FITC and 5  $\mu\text{L}$  of Propidium Iodide (PI) solution.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

## Western Blot Analysis

Objective: To analyze the effect of **ON 108600** on the expression and phosphorylation of target proteins.

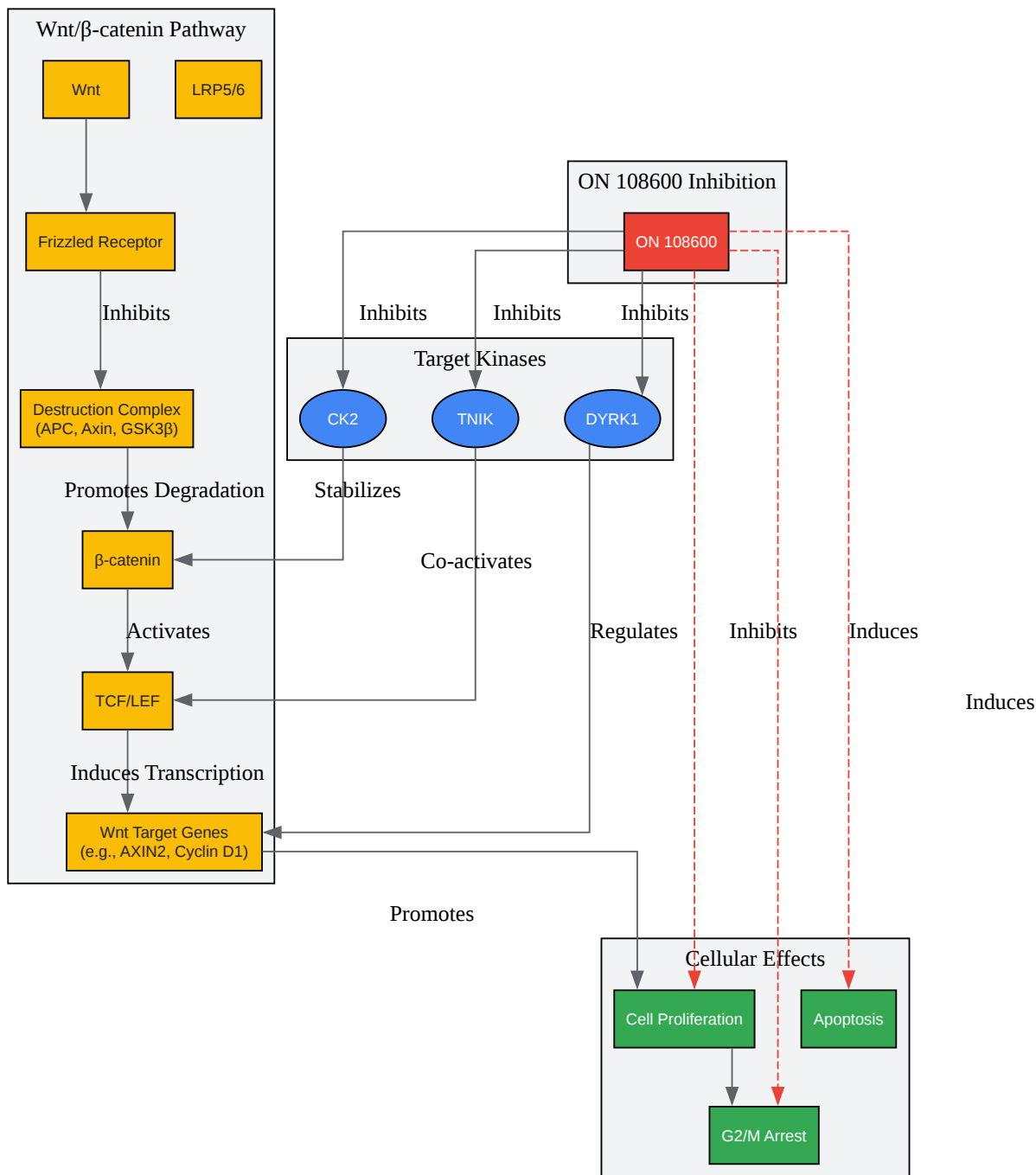
Materials:

- TNBC cell lines
- Complete cell culture medium
- **ON 108600** stock solution
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT1 (Ser129), anti-phospho-CYCLIN D1 (Thr286), anti-AXIN2, anti- $\beta$ -catenin, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with the desired concentrations of **ON 108600** (e.g., 0.1  $\mu$ M, 0.5  $\mu$ M, 1  $\mu$ M) for 24 hours.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a protein assay.
- Denature 20-30  $\mu$ g of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- For loading control, probe the membrane with an anti-GAPDH or anti- $\beta$ -actin antibody.

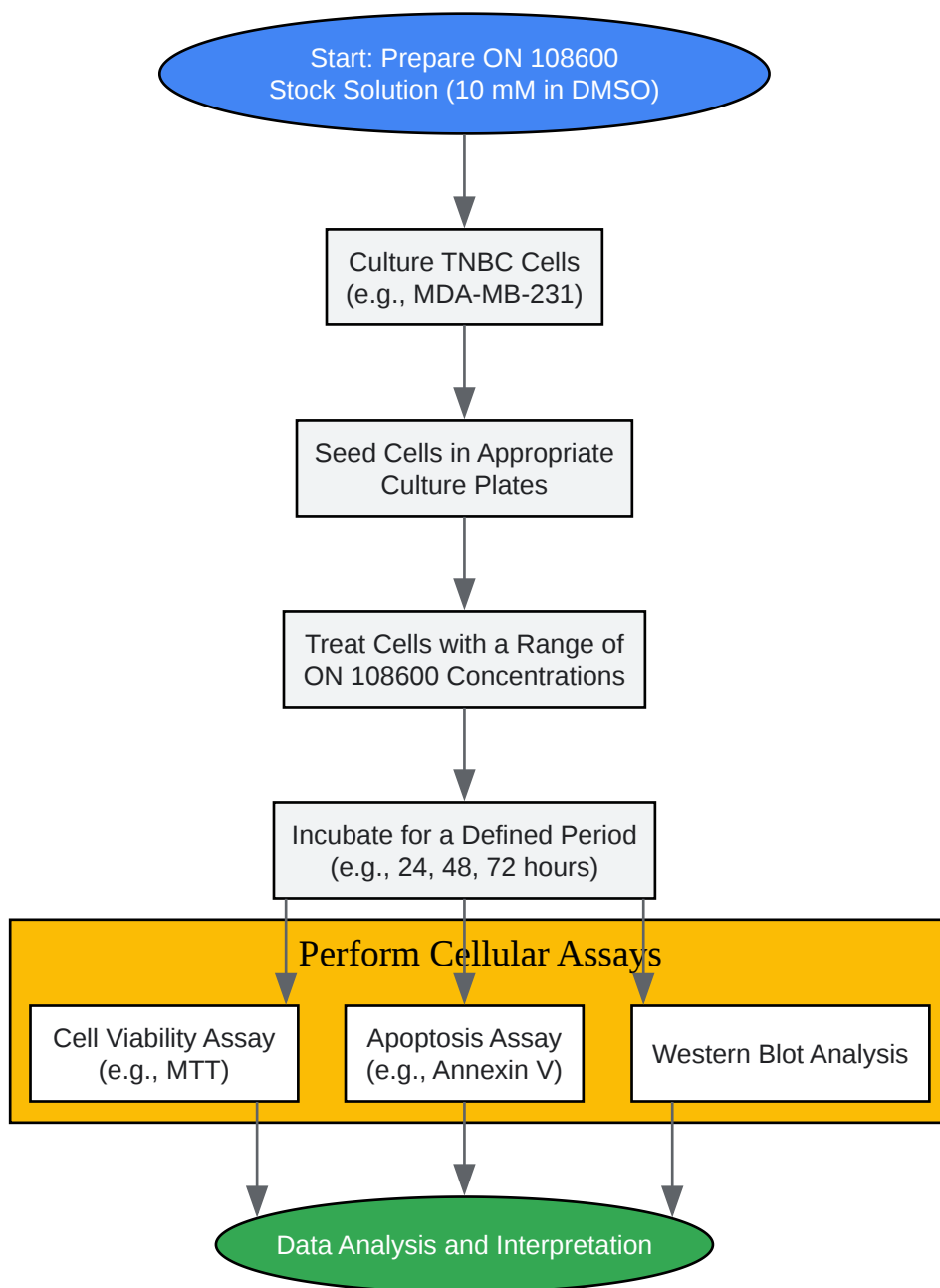
## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **ON 108600**.





[Click to download full resolution via product page](#)

Caption: Experimental workflow for **ON 108600**.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. scbt.com [scbt.com]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin D1 Is Required for Transformation by Activated Neu and Is Induced through an E2F-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ON 108600 in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542653#how-to-prepare-on-108600-for-cell-culture-experiments]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)